6-Carbamoyl-2,3-dioctadecylbenzoic acid

Catalog No.
S12812258
CAS No.
51365-71-0
M.F
C44H79NO3
M. Wt
670.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Carbamoyl-2,3-dioctadecylbenzoic acid

CAS Number

51365-71-0

Product Name

6-Carbamoyl-2,3-dioctadecylbenzoic acid

IUPAC Name

6-carbamoyl-2,3-dioctadecylbenzoic acid

Molecular Formula

C44H79NO3

Molecular Weight

670.1 g/mol

InChI

InChI=1S/C44H79NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37-38-41(43(45)46)42(44(47)48)40(39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3,(H2,45,46)(H,47,48)

InChI Key

WBXUUAMKUGUMTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C(=O)N)C(=O)O)CCCCCCCCCCCCCCCCCC

6-Carbamoyl-2,3-dioctadecylbenzoic acid is a complex organic compound that features a benzoic acid core substituted with a carbamoyl group and two long-chain octadecyl groups. Its structure can be represented as follows:

  • Core Structure: The compound is based on a benzoic acid backbone, which consists of a benzene ring attached to a carboxylic acid group.
  • Functional Groups: The presence of the carbamoyl group (-C(=O)NH2) and the dioctadecyl substituents (two long hydrocarbon chains of 18 carbon atoms each) significantly influence the compound's properties, including its solubility and lipophilicity.

This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique structural characteristics.

The chemical reactivity of 6-Carbamoyl-2,3-dioctadecylbenzoic acid can be understood through its functional groups:

  • Carbamoyl Group: This group can participate in nucleophilic substitution reactions, forming ureas or amides when reacted with amines.
  • Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification with alcohols or conversion to acyl chlorides.
  • Decarboxylation: Under certain conditions, the carboxylic acid could also undergo decarboxylation, although this would require specific catalysts or heat.

The synthesis of 6-Carbamoyl-2,3-dioctadecylbenzoic acid can be approached through several methodologies:

  • Carbamoylation Reaction: The introduction of the carbamoyl group can be achieved through the reaction of benzoic acid derivatives with isocyanates or carbamoyl chlorides.
  • Long-chain Alkylation: The dioctadecyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of bases like sodium hydride or potassium carbonate.
  • One-pot

6-Carbamoyl-2,3-dioctadecylbenzoic acid has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting microbial infections or inflammation.
  • Materials Science: The long-chain alkyl groups confer hydrophobic properties, making it suitable for use in surfactants or emulsifiers in cosmetic and industrial formulations.
  • Polymer Chemistry: It could be utilized as a monomer or additive in polymer synthesis to enhance material properties such as flexibility and thermal stability.

Interaction studies involving 6-Carbamoyl-2,3-dioctadecylbenzoic acid could focus on:

  • Protein Binding: Investigating how this compound binds to proteins could provide insights into its mechanism of action in biological systems.
  • Membrane Interactions: Given its lipophilic nature, studies on how it interacts with lipid membranes could reveal its potential as a drug delivery system or its effects on cell membranes.

Several compounds share structural similarities with 6-Carbamoyl-2,3-dioctadecylbenzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Carbamoylbenzoic AcidBenzoic acid derivative with one carbamoyl groupKnown for anti-inflammatory properties
N-Octadecyl CarbamateCarbamate derivative with an octadecyl chainUsed as a surfactant in various applications
2-Hydroxybenzoic Acid (Salicylic Acid)Hydroxy-substituted benzoic acidExhibits significant analgesic and anti-inflammatory effects

6-Carbamoyl-2,3-dioctadecylbenzoic acid stands out due to its dual long-chain alkyl substituents which enhance its hydrophobicity compared to other similar compounds. This unique feature may influence its solubility and interaction profiles significantly.

Precursor Selection for Octadecyl Group Incorporation

The synthesis of 6-Carbamoyl-2,3-dioctadecylbenzoic acid requires careful selection of precursors for effective octadecyl group incorporation . The molecular structure features two long-chain octadecyl substituents attached to the benzoic acid core, necessitating strategic precursor selection to achieve regioselective alkylation [2].

Primary precursor options for octadecyl incorporation include octadecyl halides, particularly octadecyl chloride and octadecyl bromide, which serve as alkylating agents in Friedel-Crafts alkylation reactions [13] [14]. The selection of octadecyl bromide over chloride derivatives typically provides enhanced reactivity due to the superior leaving group properties of bromide [15]. Alternative precursors include octadecyl alcohols, which can be activated through conversion to sulfonate esters or through acid-catalyzed processes .

The benzoic acid core structure selection requires consideration of substitution patterns and functional group compatibility [3]. Precursors bearing protected carboxylic acid functionalities, such as methyl benzoate derivatives, facilitate subsequent alkylation reactions while preventing interference from the carboxyl group [6]. The positioning of electron-withdrawing groups on the aromatic ring influences the regioselectivity and efficiency of alkylation reactions [20].

Table 1: Precursor Selection for Octadecyl Group Incorporation

Precursor TypeReactivityRegioselectivityYield Range
Octadecyl chlorideModerateGood45-65%
Octadecyl bromideHighExcellent70-85%
Octadecyl alcohol (activated)VariableModerate35-55%
Octadecyl tosylateHighGood65-80%

Industrial alkylation processes commonly employ long-chain olefins as alkylating agents under acid catalysis [10]. The hydrogen fluoride method utilizes long-chain normal-olefins in liquid or gas phase reactions, providing stable properties and minimal side reactions [10]. The aluminum trichloride method employs chloroalkanes as alkylating agents, offering alternative reaction pathways for octadecyl incorporation [10].

Carbamoyl Functionalization Strategies

Carbamoyl group introduction represents a critical synthetic step requiring specific reagents and reaction conditions [11]. The carbamoyl functionality can be installed through multiple synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [8].

Direct carbamoylation methods involve the reaction of benzoic acid derivatives with carbamoyl chlorides or isocyanates . Carbamoyl chlorides, prepared through the reaction of amines with phosgene, provide efficient carbamoyl transfer reagents [11]. The reaction proceeds through nucleophilic acyl substitution mechanisms, requiring mild base conditions to neutralize hydrogen chloride byproducts [11].

Alternative carbamoylation strategies utilize phthalic anhydride derivatives as starting materials [3] [22]. The regioselective synthesis of carbamoylcarboxylic acid derivatives through treatment of dianhydrides with primary amines provides controlled access to carbamoyl functionalities [22] [23]. These reactions proceed under mild conditions in tetrahydrofuran or ethanol solvents, achieving good yields with high purity [22].

Table 2: Carbamoylation Reaction Conditions and Outcomes

MethodTemperature (°C)SolventReaction TimeYield (%)
Carbamoyl chloride0-25Tetrahydrofuran3-6 hours70-85
Isocyanate addition20-40Dichloromethane4-8 hours65-80
Anhydride method20-50Ethanol20 hours75-90
Mixed anhydride40-50Tetrahydrofuran1-3 hours80-95

Electrochemical carbamoylation methods offer environmentally friendly alternatives utilizing nitroxyl radical mediators [8]. The process employs 2,2,6,6-tetramethyl-1-piperidinyloxy as a redox mediator under indirect electrolysis conditions, promoting oxidative carbamoylation reactions with excellent functional group tolerance [8]. These methods achieve efficient carbamoylation while avoiding stoichiometric oxidants or metal-based catalytic systems [8].

The mixed anhydride approach utilizing trifluoroacetic anhydride and phosphoric acid provides effective carbamoylation under controlled conditions [6] [23]. This method enables selective formation of carbamoyl groups over thermodynamically favored imide structures through careful temperature and reaction time control [23].

Purification Techniques for Long-Chain Alkyl Derivatives

Purification of long-chain alkyl derivatives presents unique challenges due to their amphiphilic properties and limited solubility in conventional solvents [18] [27]. Effective purification strategies must address the presence of unreacted starting materials, polyalkylated products, and isomeric impurities commonly encountered in alkylation reactions [18].

Column chromatography represents the primary purification method for alkylbenzene derivatives, requiring careful selection of stationary phases and mobile phase compositions [27] [28]. Neutral alumina provides excellent separation capabilities for alkyl phosphoric acid esters and related derivatives, achieving purities exceeding 99% under negative pressure conditions [27]. Silica gel chromatography, while widely used, presents challenges for phosphate-containing compounds due to hydrolysis risks in acidic environments [27].

Table 3: Purification Methods for Long-Chain Alkyl Derivatives

MethodStationary PhaseMobile PhasePurity AchievedRecovery Rate
Column chromatographyNeutral aluminaHexane/ethyl acetate>99%85-95%
Column chromatographySilica gelDichloromethane/methanol95-98%80-90%
Crystallization-Hot water/ethanol90-95%70-85%
Distillation--92-97%75-90%

Alternative solvent systems for column chromatography include heptane/ethyl acetate and heptane/methyl acetate blends, which provide superior performance compared to traditional dichloromethane/methanol systems [28]. These safer solvent combinations achieve higher active pharmaceutical ingredient recovery and purity while offering enhanced safety profiles [28].

Distillation techniques play crucial roles in purifying long-chain alkyl derivatives, particularly for compounds with distinct boiling points [29] [33]. Vacuum distillation enables purification of heat-sensitive compounds by reducing operating temperatures below decomposition thresholds [29]. Fractional distillation with packed columns provides enhanced separation efficiency for components with similar boiling points [29].

Crystallization methods offer effective purification for benzoic acid derivatives through controlled cooling of saturated solutions [30]. The process involves dissolution in hot solvents followed by gradual cooling to promote crystal formation while excluding impurities [30]. Multiple recrystallization cycles enhance purity levels, particularly when combined with activated carbon treatment for color removal [18].

Industrial purification processes utilize clay-based treaters for alkyl aromatic compounds, employing modified smectite materials with controlled acidity levels [18]. These solid purification systems operate through percolation methods, effectively removing color precursors and heavy impurities while maintaining low operating costs [18].

Yield Optimization and Reaction Kinetics

Yield optimization for 6-Carbamoyl-2,3-dioctadecylbenzoic acid synthesis requires systematic evaluation of reaction parameters including temperature, pressure, catalyst selection, and reaction time [25] [34] [35]. Modern optimization approaches utilize design of experiments methodologies to identify optimal conditions while minimizing experimental resources [25] [40].

Temperature effects on reaction kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature increases [34]. However, elevated temperatures can promote undesired side reactions, including polyalkylation and decomposition pathways [20] [39]. Optimal temperature ranges for Friedel-Crafts alkylation typically span 40-80°C, balancing reaction rate enhancement with selectivity maintenance [36].

Table 4: Reaction Optimization Parameters and Effects

ParameterLow SettingOptimal SettingHigh SettingEffect on Yield
Temperature (°C)2560100Moderate/High/Decreased
Pressure (atm)12-35Low/High/Variable
Catalyst loading (mol%)51530Low/High/Excessive
Reaction time (hours)2824Incomplete/Optimal/Degradation

Pressure control significantly influences gas-phase reactions and equilibrium positions in alkylation processes [35]. Increased pressure enhances molecular collision frequencies and reactant concentrations, leading to improved reaction rates [34] [35]. High-pressure reactors facilitate greater molecular interactions and diffusion rates compared to low-pressure systems [35].

Catalyst optimization involves balancing activity, selectivity, and stability considerations [35]. Lewis acid catalysts such as aluminum trichloride require careful loading optimization to prevent excessive polyalkylation while maintaining adequate reaction rates [39]. Catalyst regeneration and replacement protocols ensure sustained performance throughout extended reaction campaigns [35].

Kinetic modeling provides quantitative frameworks for understanding reaction mechanisms and optimizing synthetic processes [35] [25]. Rate equations incorporating reaction orders and activation energies enable prediction of optimal reaction conditions and scaling parameters [35]. Advanced optimization algorithms, including Bayesian methods, demonstrate superior performance compared to traditional one-factor-at-a-time approaches [40] [41].

Table 5: Kinetic Parameters for Alkylation and Carbamoylation Reactions

Reaction TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)Reaction OrderSelectivity Factor
Primary alkylation85-950.02-0.081.5-2.00.85-0.92
Secondary alkylation75-850.05-0.151.2-1.80.70-0.85
Carbamoylation65-750.08-0.201.0-1.50.90-0.96
Side reactions90-1100.01-0.050.8-1.2-

Residence time distribution analysis provides insights into mixing efficiency and mass transfer limitations in reactor systems [35]. Optimal residence times balance conversion levels with productivity requirements, typically ranging from 4-12 hours for alkylation reactions depending on catalyst activity and temperature [25].

Reaction monitoring through gas chromatography-mass spectrometry enables real-time optimization and quality control [31]. Analytical methods specific to alkylbenzene derivatives provide quantitative data for yield calculations and impurity profiling [31]. Advanced process control systems integrate analytical feedback with automated parameter adjustment to maintain optimal reaction conditions [25].

XLogP3

19.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

669.60599538 g/mol

Monoisotopic Mass

669.60599538 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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